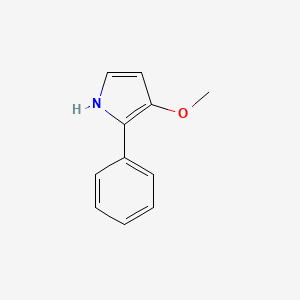![molecular formula C18H17NO3 B12875766 4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one CAS No. 89114-12-5](/img/structure/B12875766.png)
4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzyl bromide with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the desired isoxazole. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper or iron salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2-Methoxybenzyl)-3-phenylisoxazol-5(2H)-one
- 4-(2-Chlorobenzyl)-3-phenylisoxazol-5(2H)-one
- 4-(2-Fluorobenzyl)-3-phenylisoxazol-5(2H)-one
Uniqueness
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
属性
CAS 编号 |
89114-12-5 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
4-[(2-ethoxyphenyl)methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO3/c1-2-21-16-11-7-6-10-14(16)12-15-17(19-22-18(15)20)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 |
InChI 键 |
YOFBZXPLVCFEIM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1CC2=C(NOC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


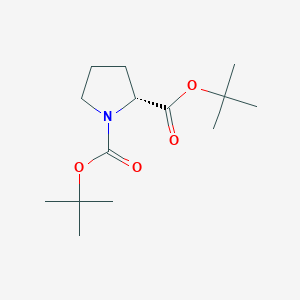
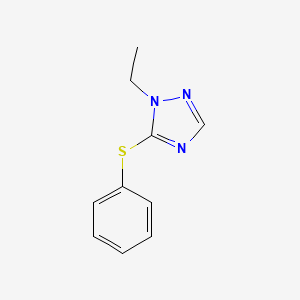
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)

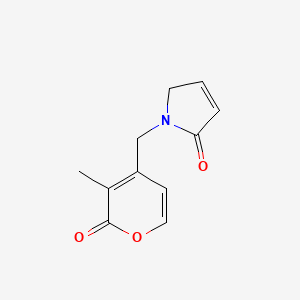
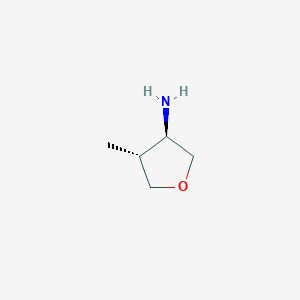
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

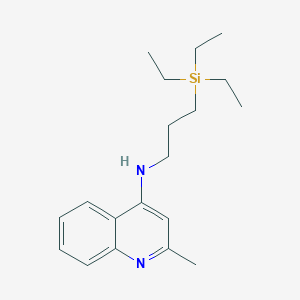
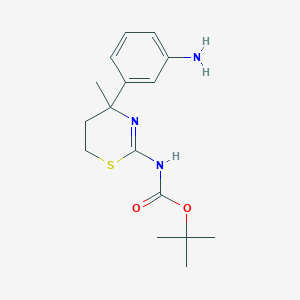
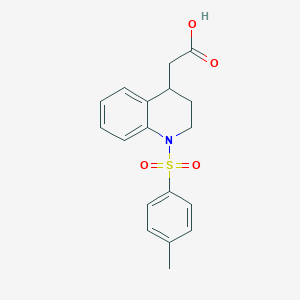
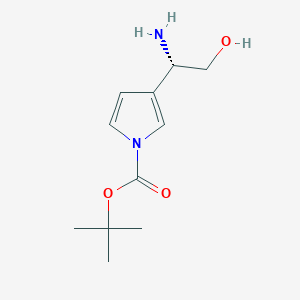
![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
